

# BMS-P5: A Technical Guide to a Selective PAD4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**BMS-P5** is a potent and selective small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **BMS-P5**, with a focus on its application in preclinical research, particularly in the context of multiple myeloma. The information presented herein is intended to support researchers and drug development professionals in their investigation and potential application of this compound.

## **Chemical Structure and Properties**

**BMS-P5** is a complex heterocyclic molecule with the IUPAC name ((2S,5R)-5-amino-2-methylpiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone. The compound is available as a free base and a hydrochloride salt.

Table 1: Chemical Identifiers and Properties of BMS-P5 (Free Base)



| Property         | Value                                                                                                                                                  | Reference |
|------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name       | ((2S,5R)-5-amino-2-methylpiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone | [3]       |
| Chemical Formula | C27H32N6O2                                                                                                                                             | [3]       |
| Molecular Weight | 472.59 g/mol                                                                                                                                           | [3]       |
| CAS Number       | 1550371-22-6                                                                                                                                           | [3]       |
| SMILES String    | CN1C(C2=CC3=CC=CN=C3N 2CC4CC4)=NC5=CC(C(N6 INVALID-LINK N">C@HC)=O)=CC(OC)=C15                                                                         |           |
| Appearance       | Crystalline solid                                                                                                                                      | _         |

Table 2: Physicochemical Properties of BMS-P5

| Property             | Value                                                                             | Reference |
|----------------------|-----------------------------------------------------------------------------------|-----------|
| Solubility           | DMSO: 5 mg/mLEthanol: 30 mg/mLDMF: 20 mg/mLEthanol:PBS (pH 7.2) (1:8): 0.11 mg/mL |           |
| Storage (Solid)      | -20°C                                                                             | _         |
| Stability (Solid)    | ≥ 4 years at -20°C                                                                |           |
| Storage (in Solvent) | -80°C for up to 6 months                                                          | [1]       |

## **Biological Activity and Pharmacological Properties**



**BMS-P5** is a selective inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on proteins, a post-translational modification known as citrullination or deimination.[2] This process is crucial for the formation of Neutrophil Extracellular Traps (NETs), which are implicated in the progression of multiple myeloma.[1]

Table 3: In Vitro Biological Activity of BMS-P5

| Target | IC50   | Selectivity                       | Reference |
|--------|--------|-----------------------------------|-----------|
| PAD4   | 98 nM  | >100-fold vs. PAD1,<br>PAD2, PAD3 | [1]       |
| PAD1   | >10 μM |                                   |           |
| PAD2   | >10 μM | _                                 |           |
| PAD3   | >10 μM |                                   |           |

**BMS-P5** has been shown to block the formation of NETs induced by multiple myeloma cells and delay disease progression in a syngeneic mouse model.[1]

Table 4: In Vivo Efficacy of BMS-P5 in a Multiple Myeloma Model

| Animal Model                                    | Dosage and Administration             | Key Findings                                                                     | Reference |
|-------------------------------------------------|---------------------------------------|----------------------------------------------------------------------------------|-----------|
| Syngeneic mouse<br>model of multiple<br>myeloma | 50 mg/kg, oral<br>gavage, twice daily | Significantly delayed the appearance of disease symptoms and prolonged survival. | [1]       |

### **Signaling Pathway**

**BMS-P5** exerts its biological effect by inhibiting PAD4, a key enzyme in the process of NETosis. The following diagram illustrates the signaling pathway leading to NET formation and the point of intervention by **BMS-P5**.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A novel peptidylarginine deiminase 4 (PAD4) inhibitor BMS-P5 blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMS-P5: A Technical Guide to a Selective PAD4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605781#bms-p5-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com